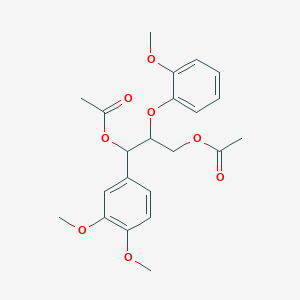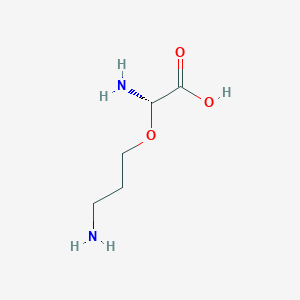
L-Serine,O-(2-aminoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine,O-(2-aminoethyl)-: is an L-α-amino acid derivative where the hydroxy group at position 3 of L-serine is converted to the corresponding 2-aminoethyl ether. This compound is known for its role as an antimetabolic antibiotic obtained from the bacterium Streptomyces reseoviridofuscus . It has various biological roles, including acting as an antimicrobial agent, antineoplastic agent, and metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine,O-(2-aminoethyl)- typically involves the conversion of L-serine to its 2-aminoethyl ether derivative. This can be achieved through a series of chemical reactions, including the protection of the amino group, etherification of the hydroxy group, and subsequent deprotection .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: L-Serine,O-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: L-Serine,O-(2-aminoethyl)- is used in chemical research to study amino acid derivatives and their properties .
Biology: In biological research, it is used to investigate metabolic pathways and the role of amino acid derivatives in cellular processes .
Medicine: The compound has potential therapeutic applications, including its use as an antineoplastic agent and antimicrobial agent .
Mechanism of Action
L-Serine,O-(2-aminoethyl)- exerts its effects through various mechanisms:
Neuroprotection: It activates glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects.
Protein Clearance: It induces the activity of autophagic-lysosomal enzymes, contributing to the clearance of misfolded proteins.
Microglial Polarization: It regulates microglial polarization, promoting the repair of white matter damage and reducing inflammation.
Comparison with Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
D-Serine: A derivative of L-serine with roles in neurotransmission and neuroprotection.
L-4-oxalysine: Another derivative of L-serine with similar biological roles.
Uniqueness: L-Serine,O-(2-aminoethyl)- is unique due to its specific structure, which allows it to act as an antimetabolic antibiotic and participate in various biochemical pathways .
Properties
Molecular Formula |
C5H12N2O3 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-aminopropoxy)acetic acid |
InChI |
InChI=1S/C5H12N2O3/c6-2-1-3-10-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
LULLRDASRDVYPV-BYPYZUCNSA-N |
Isomeric SMILES |
C(CN)CO[C@@H](C(=O)O)N |
Canonical SMILES |
C(CN)COC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


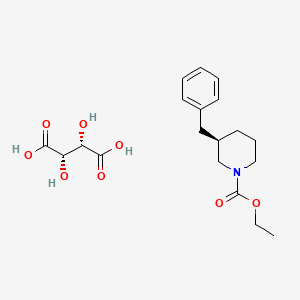
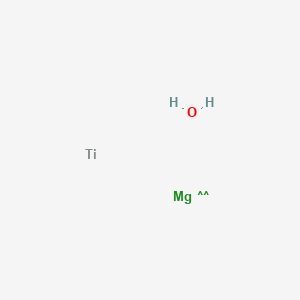
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
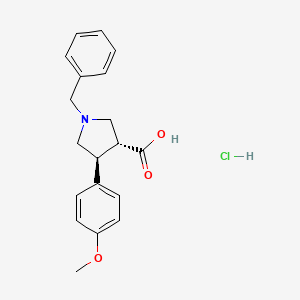
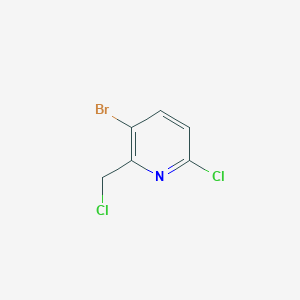
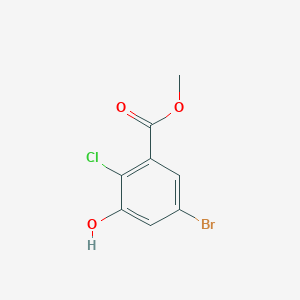
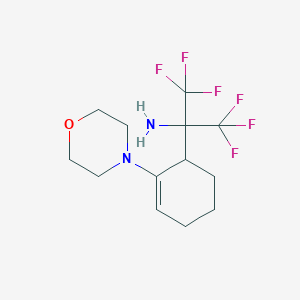
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
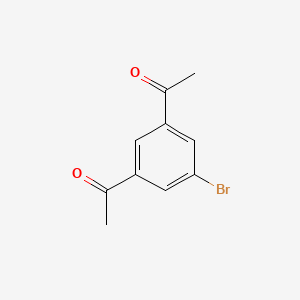


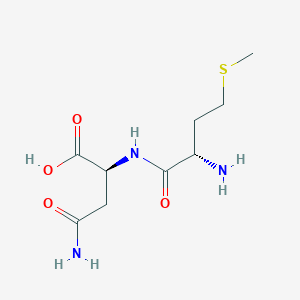
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
